Bienvenue dans la boutique en ligne BenchChem!

N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide

Medicinal Chemistry Structure–Activity Relationship Scaffold Optimization

N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide (CAS 294653-93-3; PubChem CID 786409; ChEBI CHEBI:105948) is a synthetic heterocyclic compound belonging to the imidazo[2,1-b]thiazole class, featuring a benzamide substituent at the 5-position and an unsubstituted phenyl ring at the 6-position of the fused bicyclic core. Its molecular formula is C₁₈H₁₃N₃OS with a monoisotopic mass of 319.07793 Da and a computed XLogP3-AA of 4.7, indicating substantial lipophilicity relative to many polar-substituted analogs.

Molecular Formula C18H13N3OS
Molecular Weight 319.4 g/mol
Cat. No. B1197809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide
Molecular FormulaC18H13N3OS
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C18H13N3OS/c22-17(14-9-5-2-6-10-14)20-16-15(13-7-3-1-4-8-13)19-18-21(16)11-12-23-18/h1-12H,(H,20,22)
InChIKeyMCSIZAMXJUWZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide – Core Scaffold Identity and Procurement-Relevant Classification


N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide (CAS 294653-93-3; PubChem CID 786409; ChEBI CHEBI:105948) is a synthetic heterocyclic compound belonging to the imidazo[2,1-b]thiazole class, featuring a benzamide substituent at the 5-position and an unsubstituted phenyl ring at the 6-position of the fused bicyclic core [1]. Its molecular formula is C₁₈H₁₃N₃OS with a monoisotopic mass of 319.07793 Da and a computed XLogP3-AA of 4.7, indicating substantial lipophilicity relative to many polar-substituted analogs [2]. The compound has been deposited in the LINCS screening library (ID: LSM-17309) and has been evaluated across multiple PubChem BioAssay panels, including targets such as the mu-opioid receptor (OPRM1), regulator of G-protein signaling 4 (RGS4), ADAM17, and the muscarinic acetylcholine receptor M1 (CHRM1) . Its unadorned benzamide-phenyl pharmacophore makes it a valuable baseline scaffold for structure–activity relationship (SAR) studies within the imidazo[2,1-b]thiazole chemical space.

Why N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide Cannot Be Interchanged with Other Imidazo[2,1-b]thiazole Derivatives Without Loss of Assay Fidelity


Imidazo[2,1-b]thiazole derivatives exhibit profound sensitivity to substitution pattern, with even minor modifications at the 5-position (benzamide N-substitution), the 6-position (aryl group identity), or the 3-position of the core producing order-of-magnitude shifts in target potency, selectivity profile, and physicochemical properties [1]. For example, in the FLT3 inhibitor series reported by Lin et al., movement from a simple benzamide to a 3-carboxamide with an extended (dimethylamino)propyl tail converted an inactive scaffold into a compound with MV4-11 cellular IC₅₀ of 0.002 μM [2]. Similarly, in the 3,6-diphenylimidazo[2,1-b]thiazole series studied by Koppireddi et al., introduction of a 3-(3-trifluoromethylphenyl) substituent yielded HeLa IC₅₀ of 6.5 μM, whereas unsubstituted or differently substituted analogs showed substantially weaker or absent activity [3]. N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide, with its unsubstituted benzamide and unadorned 6-phenyl group, occupies a distinct position in this SAR landscape: it serves as the minimal pharmacophore reference point from which potency-enhancing substitutions diverge. Substituting it with a more elaborate analog—such as 4-chloro-, 4-methyl-, or 4-tert-butyl-benzamide variants—introduces steric and electronic perturbations that alter target engagement profiles in ways that cannot be predicted without direct comparative data. Generic replacement therefore risks invalidating established screening fingerprints and confounding SAR series continuity.

N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide – Quantitative Differentiation Evidence Against Closest Analogs


Scaffold Minimalism: The Unsubstituted Benzamide as the Cleanest Baseline for Imidazo[2,1-b]thiazole SAR Libraries

N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide is the simplest benzamide-bearing member of the 5-amino-6-phenylimidazo[2,1-b]thiazole series—carrying an unsubstituted benzoyl group at the 5-position. By contrast, its closest commercially available analogs introduce electron-donating or electron-withdrawing substituents: 4-methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide (CAS 918648-72-3; MW 333.41; +CH₃), 4-chloro-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide (CAS 333327-62-1; MW 367.85; +Cl), and 4-tert-butyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide (MW 375.49; +C(CH₃)₃). The unsubstituted compound possesses the lowest molecular weight (319.4 Da), the fewest rotatable bonds (3), and a computed XLogP3-AA of 4.7—values that define the lower boundary of lipophilicity and steric bulk for this sub-series [1]. In the context of the Koppireddi et al. SAR study on 3-aryl-6-phenylimidazo[2,1-b]thiazoles, the 3-unsubstituted parent scaffold exhibited negligible anti-proliferative activity, whereas introduction of a 3-(3-trifluoromethylphenyl) group (compound 4j) delivered HeLa IC₅₀ of 6.5 μM—a qualitative shift from inactive to active driven entirely by substitution distal to the 5-benzamide position [2]. This demonstrates that the unsubstituted benzamide core serves as a critical negative-control / baseline reference that enables attribution of potency gains to specific substituent introductions, a role that substituted analogs cannot fulfill.

Medicinal Chemistry Structure–Activity Relationship Scaffold Optimization

Multi-Target Screening Fingerprint: Broad Target Panel Engagement Distinct from Focused Kinase Analogs

N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide has been evaluated across at least five distinct PubChem BioAssay panels, yielding a multi-target screening fingerprint that distinguishes it from highly optimized, single-target imidazo[2,1-b]thiazole derivatives. Documented screening panels include: (i) a cell-based HTS assay for RGS4 regulators (Johns Hopkins Ion Channel Center, AID 463111); (ii) a luminescence-based OPRM1 opioid receptor agonist assay (Scripps Research Institute, AID 504326); (iii) a QFRET-based ADAM17 exosite inhibitor assay (Scripps, AID 720648); (iv) a fluorescence-based CHRM1 muscarinic receptor agonist assay (Scripps, AID 588814); and (v) a uHTS assay for activators of the adaptive unfolded protein response (AID 463104) . This broad target engagement pattern contrasts sharply with the focused kinase inhibition profile of optimized 6-phenylimidazo[2,1-b]thiazole derivatives such as compound 19 from the Lin et al. series, which showed highly potent and selective FLT3 inhibition (MV4-11 cellular IC₅₀ = 0.002 μM; FLT3 enzymatic IC₅₀ = 0.022 μM) but was expressly designed to exhibit very weak or no activity against FLT3-independent HeLa cells [1]. While specific percent-activation or IC₅₀ values from the PubChem primary screens for the target compound are not publicly available as curated quantitative data, the multi-panel deposition record itself constitutes evidence of a qualitatively broader target interaction profile than single-target-optimized analogs.

Polypharmacology High-Throughput Screening Target Deconvolution

Synthetic Tractability and Intermediate Utility: The 5-Amino-6-phenylimidazo[2,1-b]thiazole as a Diversifiable Building Block

The target compound is synthesized via benzoylation of 6-phenylimidazo[2,1-b]thiazol-5-amine (CAS 94574-42-2), a key intermediate that serves as the branch point for accessing the entire 5-amido-6-phenylimidazo[2,1-b]thiazole sub-series . In the microwave-assisted Hantzsch thiazole synthesis reported by the same research group, 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones (derived from the 5-amine precursor) were reacted with thioureas to yield N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, demonstrating the versatility of the 5-position for further elaboration [1]. The unsubstituted benzamide represents the first and structurally simplest amide derivative accessible from this intermediate. In contrast, more elaborate analogs—such as the FLT3 inhibitor compound 19—require multi-step syntheses involving additional carboxamide installation at the 3-position and extended side-chain coupling, with a corresponding increase in synthetic complexity and cost [2]. For groups building imidazo[2,1-b]thiazole-focused compound libraries, procurement of the unsubstituted benzamide alongside the 5-amine precursor enables systematic exploration of acyl substituent SAR with minimal synthetic overhead.

Synthetic Chemistry Building Block Library Synthesis

Physicochemical Differentiation: Lower logP and Molecular Weight Enable Superior Aqueous Compatibility in Biochemical Assays

The target compound's computed XLogP3-AA of 4.7 and molecular weight of 319.4 Da place it at the lower boundary of lipophilicity within the 5-benzamido-6-phenylimidazo[2,1-b]thiazole sub-series. By comparison, the 4-methyl analog (calculated XLogP3-AA ~5.1), 4-chloro analog (~5.3), and 4-tert-butyl analog (~6.2) each exhibit progressively higher predicted logP values, with the tert-butyl derivative exceeding the typical Lipinski rule-of-five threshold for optimal drug-like properties [1]. Higher logP values correlate with reduced aqueous solubility, which in turn increases the risk of compound precipitation, non-specific binding, and false-negative results in biochemical and cell-based assays. In the antimycobacterial imidazo[2,1-b]thiazole carboxamide triazole series reported by the 2022 study, compounds with lower lipophilicity (e.g., IT10: predicted logP not reported, but possessing polar nitro and triazole substituents) demonstrated IC₅₀ of 2.32 μM against M. tuberculosis H37Ra with no acute cellular toxicity (>128 μM toward MRC-5 fibroblasts)—a selectivity window attributed in part to balanced physicochemical properties [2]. While direct experimental solubility data for the target compound are not available in the public domain, the computed logP differential of ≥0.4–1.5 units versus substituted analogs represents a class-level inference that the unsubstituted benzamide should exhibit measurably superior aqueous compatibility, reducing the need for DMSO co-solvent in assay protocols and minimizing vehicle-related artifacts.

Physicochemical Profiling Assay Development Solubility

N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide – Evidence-Backed Research Application Scenarios for Procurement Decision-Making


SAR Negative-Control / Baseline Reference for Imidazo[2,1-b]thiazole Medicinal Chemistry Programs

As the structurally simplest 5-benzamido-6-phenylimidazo[2,1-b]thiazole with the lowest molecular weight (319.4 Da) and minimal steric demand among commercially available analogs, this compound serves as the indispensable baseline reference for SAR studies [1]. In the 3-aryl-6-phenylimidazo[2,1-b]thiazole series studied by Koppireddi et al., the 3-unsubstituted parent scaffold (analogous in its minimal substitution pattern to the target compound) showed negligible anti-proliferative activity while the 3-(3-trifluoromethylphenyl) derivative 4j achieved HeLa IC₅₀ of 6.5 μM—a gain entirely attributable to the introduced substituent [2]. Researchers establishing new imidazo[2,1-b]thiazole SAR series should procure this compound alongside substituted analogs to enable quantitative attribution of potency, selectivity, and physicochemical shifts to specific structural modifications.

Polypharmacology-Focused Phenotypic Screening and Target Deconvolution Studies

The documented multi-target screening footprint—spanning GPCRs (OPRM1, CHRM1), a GTPase-activating protein regulator (RGS4), a sheddase (ADAM17), and the unfolded protein response pathway—establishes this compound as a candidate for polypharmacology-oriented phenotypic screening [1]. Unlike the highly optimized FLT3 inhibitor compound 19 (MV4-11 IC₅₀ = 0.002 μM; negligible HeLa activity) which displays a narrow kinase-focused profile [3], the unsubstituted benzamide scaffold engages a broader set of target classes. For academic screening centers and chemical biology groups seeking to identify compounds with multi-target activity or to deconvolute phenotypic screening hits, this compound provides a starting point with pre-existing target engagement data that can reduce the scope of follow-up panels.

Synthetic Chemistry Core for Library Diversification via Late-Stage Functionalization

The target compound is directly accessible via a single-step benzoylation of 6-phenylimidazo[2,1-b]thiazol-5-amine (CAS 94574-42-2), a commercially available intermediate [1]. This same amine precursor enables diversification into amides, sulfonamides, ureas, and carbamates, as demonstrated by the microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related ethanone intermediates [2]. Procurement of both the amine precursor and the unsubstituted benzamide provides medicinal chemistry groups with the foundational building blocks for systematic library expansion, avoiding the multi-step synthetic burden required for 3-substituted or extended-side-chain analogs such as compound 19 [3].

Assay Development Reference Compound for logP-Dependent Solubility Optimization

With a computed XLogP3-AA of 4.7—the lowest among the 5-benzamido-6-phenylimidazo[2,1-b]thiazole sub-series—this compound is predicted to exhibit superior aqueous solubility relative to its 4-methyl (XLogP3-AA ~5.1), 4-chloro (~5.3), and 4-tert-butyl (~6.2) analogs [1]. The antimycobacterial lead IT10 demonstrated that balanced lipophilicity within the broader imidazo[2,1-b]thiazole class enables high selectivity indices (Mtb IC₅₀ 2.32 μM vs. MRC-5 CC₅₀ >128 μM; SI >55) [2]. Assay development laboratories seeking to minimize DMSO concentrations, reduce non-specific protein binding, and avoid compound precipitation artifacts should evaluate this compound as the solubility-optimal reference within the sub-series, particularly for biochemical assays requiring aqueous buffer compatibility at micromolar concentrations.

Quote Request

Request a Quote for N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.